3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone
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Overview
Description
ML353 is a selective ligand of the metabotropic glutamate subtype 5 receptor silent allosteric modulator. It has a high affinity with a dissociation constant value of 18.2 nanomolar. This compound improves the affinity of common allosteric sites, making it 20 times more effective than previous tool compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
ML353 is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of ML353 involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C, protected from light and moisture, to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ML353 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may produce alcohols .
Scientific Research Applications
ML353 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the metabotropic glutamate subtype 5 receptor.
Biology: Investigated for its role in modulating neurotransmitter signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical probes
Mechanism of Action
ML353 exerts its effects by binding to the metabotropic glutamate subtype 5 receptor, acting as a silent allosteric modulator. This binding improves the affinity of common allosteric sites, enhancing the receptor’s response to its natural ligand. The molecular targets and pathways involved include the modulation of neurotransmitter signaling, which plays a crucial role in
Properties
Molecular Formula |
C19H15FN2O |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone |
InChI |
InChI=1S/C19H15FN2O/c20-17-3-1-2-13(8-17)4-5-14-6-7-18(21-10-14)19(23)22-11-15-9-16(15)12-22/h1-3,6-8,10,15-16H,9,11-12H2 |
InChI Key |
PEDQCOLPUZUUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=NC=C(C=C3)C#CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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